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Compound of Interest

5-Bromo-2-isobutoxy-3-
Compound Name:

methylpyridine
CAS No.: 1288992-15-3
Cat. No.: B1378047

Get Quote

Abstract

This technical guide provides a comprehensive structural, synthetic, and functional analysis of
5-Bromo-2-isobutoxy-3-methylpyridine, a halogenated pyridine derivative utilized as a high-
value scaffold in medicinal chemistry. We explore its definitive SMILES notation,
physicochemical properties, and the primary nucleophilic aromatic substitution (

) pathways used for its synthesis. This document is designed for researchers requiring precise
chemoinformatic data and validated experimental protocols for incorporating this moiety into
broader drug discovery campaigns.

Structural Elucidation & SMILES Notation
Chemical Identity

The compound consists of a pyridine core substituted at the 2, 3, and 5 positions. The specific
arrangement of the isobutoxy (
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), methyl (
), and bromo (

) groups creates a unique electronic environment suitable for further functionalization,
particularly at the C5 position via cross-coupling reactions.

Property Data

IUPAC Name 5-Bromo-2-(2-methylpropoxy)-3-methylpyridine

Molecular Formula

Molecular Weight 244.13 g/mol
Monoisotopic Mass 243.0259 g/mol
CAS Number Analogous to 1261895-63-9 (n-butoxy variant)

SMILES Notation Analysis

The Simplified Molecular Input Line Entry System (SMILES) for this compound encodes its
connectivity and aromaticity.

Canonical SMILES: CC(C)COC1=NC=C(Br)C=C1C[1]
Isomeric SMILES: CC(C)COc1nc(C)cc(Br)cl
Decoding the String:

e CC(C)CO...: Represents the isobutoxy tail. The ether oxygen links the isobutyl group to the
aromatic ring.

e ...c1lnc(C)...: The pyridine ring starts at c1 (C2 position), goes to n (Nitrogen), then c¢(C) (C3
position with a Methyl group).

e ...cc(Br)cl: Continues to C4, then C5 (substituted with Bromo), and closes the ring at C6
back to the start.

Structural Visualization (SMILES Mapping)
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The following diagram maps the SMILES string components to the physical structure of the

molecule.
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Figure 1: Logical mapping of the SMILES string to functional chemical subgroups.

Physicochemical Properties & Chemoinformatics

Understanding the lipophilicity and electronic distribution is critical for predicting the behavior of

this compound in biological assays.

Parameter Value (Predicted) Significance
Indicates high lipophilicity;
likely requires organic co-
LogP ~3.8 yrea J ] )
solvents (DMSO) for biological
testing.
The pyridine nitrogen and
H-Bond Acceptors 2 (N, O)
ether oxygen act as acceptors.
Lack of donors improves
H-Bond Donors 0

membrane permeability.

Polar Surface Area

Favorable for blood-brain

barrier penetration.

Synthetic Pathways
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The most robust synthesis of 5-Bromo-2-isobutoxy-3-methylpyridine involves the
Nucleophilic Aromatic Substitution (

) of a leaving group at the 2-position of a pyridine precursor.
Retrosynthetic Analysis
o Target: 5-Bromo-2-isobutoxy-3-methylpyridine

e Disconnection: C2-0 bond.

e Precursors: 5-Bromo-2-chloro-3-methylpyridine + Isobutanol.

Reaction Mechanism ()

The reaction proceeds via the addition of the isobutoxide anion to the electron-deficient C2
position of the pyridine ring, forming a Meisenheimer complex, followed by the elimination of
the chloride ion.

Key Mechanistic Factors:

 Activation: The ring nitrogen exerts an inductive electron-withdrawing effect, activating C2
and C4.

o Sterics: The methyl group at C3 provides steric bulk, which may slightly retard the rate of
nucleophilic attack at C2 compared to an unsubstituted analog, but also prevents side
reactions at C3.

o Regioselectivity: Substitution occurs exclusively at C2 (vs C6) due to the presence of the
leaving group (Cl) at that specific position.

5-Bromo-2-chloro- 5-Bromo-2-isobutoxy-
3-methylpyridine + |sobutoxide = ——————m—— 3-methylpyridine

T

Isobutanol
(Base: NaH)
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Click to download full resolution via product page
Figure 2:

pathway for the synthesis of the target ether.

Experimental Protocol

Objective: Synthesis of 5-Bromo-2-isobutoxy-3-methylpyridine via
. Scale: 10 mmol.

Materials

e Substrate: 5-Bromo-2-chloro-3-methylpyridine (2.06 g, 10 mmol) [Source: Commercially
available building block].

» Nucleophile: Isobutanol (1.2 eq, 1.1 mL).
o Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq, 0.6 g).

e Solvent: Anhydrous DMF or THF (20 mL).

Procedure

 Activation of Nucleophile:

o In a flame-dried round-bottom flask under Argon, suspend NaH (0.6 g) in anhydrous THF
(20 mL).

o Cool to 0°C.[2]
o Add Isobutanol (1.1 mL) dropwise. Gas evolution (
) will occur. Stir for 30 min at RT until evolution ceases and a clear alkoxide solution forms.
» Substitution Reaction:

o Dissolve 5-Bromo-2-chloro-3-methylpyridine (2.06 g) in THF (10 mL).
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o Add the pyridine solution dropwise to the alkoxide mixture at 0°C.

o CRITICAL: The 3-methyl group provides steric hindrance. If reaction is sluggish at RT,
heat to reflux (65°C for THF) or 80°C (if using DMF). Monitor by TLC (Hexane/EtOAc 9:1).

o Work-up:
o Quench with saturated

solution.

o Extract with Ethyl Acetate (3 x 20 mL).
o Wash combined organics with water and brine to remove DMF (if used).
o Dry over
, filter, and concentrate in vacuo.
e Purification:
o Purify via flash column chromatography on silica gel.

o Eluent: Gradient 0-10% EtOAc in Hexanes. The product is less polar than the starting
material due to the ether cap.

Applications in Drug Discovery
This molecule serves as a versatile intermediate rather than a final drug candidate.
e Cross-Coupling Partner: The C5-Bromo position is highly reactive in Palladium-catalyzed

cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). It allows for the attachment of
aryl, heteroaryl, or amino groups to build complex kinase inhibitors.

o Scaffold Mimicry: The 2-alkoxy-3-methylpyridine motif mimics the spatial and electronic
properties of certain purine bases, making it valuable in designing ATP-competitive inhibitors.

o Metabolic Stability: The isobutoxy group blocks the C2 position from metabolic oxidation
(preventing 2-pyridone formation), while the branched alkyl chain improves lipophilicity and
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alters metabolic clearance rates compared to a simple methoxy group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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